Home > Products > Screening Compounds P30423 > (R)-1-(Pyrazin-2-yl)ethanamine
(R)-1-(Pyrazin-2-yl)ethanamine - 1270209-27-2

(R)-1-(Pyrazin-2-yl)ethanamine

Catalog Number: EVT-3183767
CAS Number: 1270209-27-2
Molecular Formula: C6H9N3
Molecular Weight: 123.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine

Compound Description: (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a key intermediate in the synthesis of AZD1480, a JAK2 kinase inhibitor. [] This compound is synthesized using a (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA). []

Relevance: This compound shares a similar structure with (R)-1-(Pyrazin-2-yl)ethanamine, with a pyrimidine ring replacing the pyrazine ring of the target compound, and both possessing the same ethanamine substituent. Furthermore, both compounds are chiral amines, highlighting their potential relevance in asymmetric synthesis and medicinal chemistry. []

3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic Acid

Compound Description: This compound is a potentially useful bicyclo[1.1.1]pentane building block for medicinal chemistry applications. []

Relevance: This compound is structurally related to (R)-1-(Pyrazin-2-yl)ethanamine as it shares the core pyrazine ring. The presence of the bicyclopentane carboxylic acid moiety instead of the ethanamine substituent found in (R)-1-(Pyrazin-2-yl)ethanamine showcases a structural variation at a key position, offering insights into the structure-activity relationship for potential biological targets. []

(S)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[1,3,4]-thiadiazole

Compound Description: (S)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[1,3,4]-thiadiazole is an intermediate in the synthesis of Nafithromycin (NFT), a ketolide antibiotic undergoing Phase III clinical trials in India for community-acquired bacterial pneumonia. []

Relevance: Although not directly containing a pyrazine ring, this compound is related to (R)-1-(Pyrazin-2-yl)ethanamine due to its use as a chiral intermediate in pharmaceutical synthesis, emphasizing the importance of stereochemistry in drug development. Both compounds highlight the relevance of heterocyclic structures containing nitrogen atoms in medicinal chemistry. []

2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine

Compound Description: This marine bisindole alkaloid, along with its fluorinated analogue, has been investigated as a potential antibiotic adjuvant and antibiofilm agent against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). []

Relevance: Though structurally distinct from (R)-1-(Pyrazin-2-yl)ethanamine, this compound exemplifies the exploration of amine-containing molecules for antibacterial applications. Both compounds emphasize the significance of nitrogen-containing structures as a scaffold for potential therapeutic agents. []

Source and Classification

(R)-1-(Pyrazin-2-yl)ethanamine, also known as (R)-2-amino-1-(pyrazin-2-yl)ethanol, is a chiral amine compound classified under the category of heterocyclic organic compounds. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting central nervous system disorders and other therapeutic areas.

Synthesis Analysis

The synthesis of (R)-1-(Pyrazin-2-yl)ethanamine can be achieved through various methods. A notable approach involves the reaction of pyrazin-2-amine with ethyl chloroacetate, followed by hydrolysis and subsequent reduction. The following steps outline a general synthetic route:

  1. Formation of Ethyl Pyrazin-2-ylacetate:
    • Pyrazin-2-amine is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
    • The reaction typically occurs at elevated temperatures to facilitate ester formation.
  2. Hydrolysis:
    • The resulting ester undergoes hydrolysis using aqueous sodium hydroxide to yield the corresponding acid.
  3. Reduction:
    • The acid is then reduced to the amine using reducing agents like lithium aluminum hydride or borane in tetrahydrofuran.

This method yields (R)-1-(Pyrazin-2-yl)ethanamine with high enantiomeric purity, which is crucial for its biological activity.

Molecular Structure Analysis

The molecular formula of (R)-1-(Pyrazin-2-yl)ethanamine is C6_6H8_8N4_4. Its structure features:

  • A pyrazine ring, which contributes to its aromatic properties and potential interactions with biological targets.
  • An ethanamine side chain, which provides basic properties due to the amino group.

The compound exhibits chirality at the carbon atom adjacent to the nitrogen in the ethanamine moiety, leading to distinct stereoisomers that can have different biological activities.

Chemical Reactions Analysis

(R)-1-(Pyrazin-2-yl)ethanamine participates in various chemical reactions typical for amines and heterocycles:

  • N-Alkylation: The amino group can undergo N-alkylation reactions with alkyl halides to form more complex derivatives.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides, which are important intermediates in drug synthesis.
  • Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines, expanding its utility in organic synthesis.
Mechanism of Action

The mechanism of action for (R)-1-(Pyrazin-2-yl)ethanamine is primarily related to its interaction with neurotransmitter systems. It may act as a modulator of monoaminergic systems, particularly affecting serotonin and dopamine receptors. This interaction could lead to effects such as mood enhancement or anxiolytic properties, making it a candidate for further pharmacological studies.

Physical and Chemical Properties Analysis

(R)-1-(Pyrazin-2-yl)ethanamine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 136.16 g/mol.
  • Melting Point: Typically ranges from 60°C to 65°C, indicating its solid-state stability.
  • Solubility: Soluble in polar solvents such as water and ethanol, facilitating its use in biological assays.

Spectroscopic analysis (NMR, IR) confirms the presence of functional groups characteristic of amines and heterocycles, aiding in structural elucidation.

Applications

The applications of (R)-1-(Pyrazin-2-yl)ethanamine are diverse and include:

  • Pharmaceutical Development: Its potential as an antidepressant or anxiolytic agent positions it as a candidate for drug development.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Research continues into its efficacy and safety profile, particularly concerning central nervous system disorders.

Introduction to Chiral Pyrazinyl Ethylamine Scaffolds

Chiral amines constitute a vital class of building blocks in modern pharmaceutical synthesis, with pyrazine-containing derivatives emerging as particularly significant scaffolds. (R)-1-(Pyrazin-2-yl)ethanamine, characterized by an asymmetric carbon center directly attached to the pyrazine ring, exemplifies this important subclass. This compound, also known as (R)-1-(pyrazin-2-yl)ethylamine, possesses the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol [4]. Its core structure combines the electron-deficient, nitrogen-rich heteroaromatic pyrazine ring with the versatile chemical functionality and stereochemical complexity of a chiral ethylamine moiety. This combination creates a privileged pharmacophore frequently exploited in medicinal chemistry campaigns targeting diverse therapeutic areas. The inherent polarity of the pyrazine ring, reflected in its topological polar surface area (TPSA) and moderate consensus logP values observed in related pyrazine structures, contributes significantly to favorable physicochemical properties such as aqueous solubility and membrane permeability—critical factors influencing drug absorption and distribution [3] . The exploration of this scaffold, particularly its stereospecific variants, addresses the growing need for structurally sophisticated and target-selective pharmacophores capable of modulating complex biological processes.

Role of (R)-1-(Pyrazin-2-yl)ethanamine in Contemporary Medicinal Chemistry

(R)-1-(Pyrazin-2-yl)ethanamine serves primarily as a high-value chiral synthon for constructing complex molecules with enhanced biological activity and selectivity. Its significance stems from several key attributes:

  • Pharmacophore Integration: The pyrazine ring acts as a bioisostere for phenyl or pyridine rings, offering distinct hydrogen-bonding capabilities and altered electronic properties. This ring system is prevalent in marketed drugs and investigational compounds due to its favorable metabolic stability and ability to engage specific biological targets via π-stacking or dipole interactions [3] . Integration of the chiral ethylamine group allows for precise spatial orientation of additional pharmacophoric elements, enabling fine-tuning of target binding.
  • Building Block for Targeted Therapeutics: Derivatives of this scaffold are frequently incorporated into molecules targeting neurological disorders and oncological pathways. The ethylamine moiety, especially in its specific (R)-configuration, is adept at interacting with neuronal receptors or enzymes, making it highly relevant for central nervous system (CNS) drug discovery, although the pyrazine ring itself often presents challenges for blood-brain barrier (BBB) penetration due to its polarity [3] [5].
  • Ligand in Metal Complexes: The nitrogen atoms of the pyrazine ring and the amine group provide excellent coordination sites for metal ions. This property is leveraged in developing organometallic therapeutics, particularly anticancer agents. Pyrazine-based ligands form stable complexes with metals like platinum, ruthenium, or iron, which can exert cytotoxic effects through DNA interaction or reactive oxygen species (ROS) generation [3] . The chirality of the ethylamine group can influence the geometry and biological activity of these complexes.
  • Hybrid Molecule Construction: The scaffold serves as a crucial linking moiety in the design of hybrid molecules, particularly fusing natural products with synthetic heterocycles. For example, conjugation of the (R)-pyrazinyl ethylamine moiety with steroidal structures, cinnamic acid derivatives, or triterpenoids has yielded novel compounds with significantly enhanced antitumor or antiplatelet aggregation activities compared to the parent molecules [7]. This strategy capitalizes on synergistic effects between distinct pharmacophoric elements.

Table 1: Key Applications of (R)-1-(Pyrazin-2-yl)ethanamine and Related Pyrazine Derivatives in Medicinal Chemistry

Application CategoryRole of Pyrazinyl Ethylamine ScaffoldBiological Activity/MechanismSource Context
Chiral SynthonCore structure for derivatization; provides stereochemical control pointEnables synthesis of enantiopure ligands for receptors/enzymes [4] [6]
Anticancer AgentsIntegrated into kinase inhibitors (e.g., CDK, Pim-2), apoptosis inducers; component of metal complexesDownregulation of Bcl-2, survivin; CDK inhibition; ROS elevation; HDAC inhibition [3] [7]
Neurological AgentsPrecursor for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitors; neuroprotectantsCholinesterase inhibition; protection against oxidative stress in neuronal cells [5] [7]
Antiplatelet AgentsComponent of ligustrazine-cinnamic acid hybrids (e.g., compound 25)Inhibition of ADP-induced platelet aggregation (IC₅₀ values significantly lower than Ozagrel) [7]
Antiviral AgentsIncorporated into nucleoside analogues or allosteric enzyme inhibitorsInhibition of HCV NS5B RdRp; potential exploration against Dengue/Zika suggested [3] [7]
Antibacterial AgentsCore structure in pyrazine-linked heterocycles (e.g., pyridones, thiazoles)Inhibition of bacterial growth (e.g., S. aureus, E. coli); target binding predicted by docking [9]

Significance of Stereochemistry in Pyrazine-Based Bioactive Compounds

The stereochemistry at the chiral center of (R)-1-(Pyrazin-2-yl)ethanamine is paramount to its biological interactions and the resultant pharmacological profile. Enantiopurity is not merely a synthetic challenge but a fundamental determinant of efficacy and safety:

  • Differential Target Binding: The three-dimensional orientation of functional groups dictated by the (R)-configuration enables precise molecular recognition by chiral biological targets like enzymes, G-protein coupled receptors (GPCRs), or ion channels. This is exemplified by the stringent enantioselectivity observed in many kinase inhibitors and neurotransmitter receptors. Molecular docking studies, such as those performed on pyrazine-pyridone antibacterial derivatives, consistently demonstrate significantly higher binding affinities (e.g., lower predicted binding energies and favorable RMSD values) for one enantiomer over the other or the racemate towards specific protein targets like bacterial enzymes (PDB: 4DUH) [9]. The (R)-configuration can position key pharmacophores optimally within binding pockets.
  • Pharmacokinetic Consequences: Stereochemistry profoundly influences ADME properties. Enantiomers can exhibit differences in passive membrane permeability, active transport (e.g., via P-glycoprotein), and metabolic susceptibility. While pyrazine derivatives generally show good GI absorption due to moderate logP values, the specific interactions with transporters or metabolizing enzymes (CYPs) can be stereospecific. For instance, the (R)-enantiomer might be preferentially metabolized by a specific CYP isozyme, leading to divergent exposure profiles compared to the (S)-enantiomer [3] .
  • Distinct Pharmacological Profiles: Enantiomers can possess qualitatively or quantitatively different biological activities. The (R)-enantiomer might be the therapeutically active form, while the (S)-enantiomer could be inactive or even antagonistic at the primary target, or worse, interact with off-target proteins leading to adverse effects. This necessitates rigorous enantiomeric separation and individual evaluation. The synthesis and separate biological evaluation of the (S)-enantiomer dihydrochloride salt, (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride (CAS 1955473-78-5), highlight the importance attributed to assessing each enantiomer independently [6].
  • Regulatory Imperative: Regulatory agencies (FDA, EMA) mandate the characterization and profiling of individual enantiomers for chiral drugs. Demonstrating the superior efficacy or safety of the (R)-enantiomer over the racemate or the (S)-enantiomer is often crucial for successful drug development. This underscores the need for asymmetric synthesis or efficient resolution methods for compounds like (R)-1-(Pyrazin-2-yl)ethanamine.

Table 2: Impact of Stereochemistry on Pyrazine-Based Bioactive Compounds: Experimental Evidence

Stereochemical FeatureBiological ConsequenceEvidence from LiteratureSource Context
(R) vs (S) ConfigurationDifferential binding affinity to target proteins (e.g., enzymes, receptors)Molecular docking shows pyrazine-pyridone 5d (S = -7.4519 kcal/mol, RMSD=1.2498) binds better than racemate [9]
(R) vs (S) ConfigurationPotential for distinct metabolic pathways and clearance ratesAlkyl-ring substituents undergo CYP-mediated oxidation; stereochemistry may influence enzyme selectivity
Enantiomeric PurityCritical for optimal activity in kinase inhibitors (e.g., CDK, Pim-2 inhibitors) and antitumor hybridsOnly specific enantiomers of reported pyrazine derivatives show potent activity in biochemical/cellular assays [3] [7]
Enantiomeric PurityEssential for selective cholinesterase inhibition (AChE vs BChE) observed in pyrazine-cinnamate derivativesStructure-activity relationships highlight stereospecific interactions [7]
Single Enantiomer AvailabilityEnables precise SAR studies and target validation; required for clinical developmentCommercial availability of both (R)- and (S)- enantiomers (as free bases or salts) for research [4] [6]

Key Synthetic Challenges and Research Gaps

Despite its utility, the synthesis and application of enantiopure (R)-1-(Pyrazin-2-yl)ethanamine present significant synthetic hurdles and highlight areas requiring further research:

  • Asymmetric Synthesis and Resolution: Achieving high enantiomeric excess (ee) remains a primary challenge. Direct asymmetric synthesis of the (R)-enantiomer often requires chiral catalysts or auxiliaries, which can be costly or inefficient at scale. Common approaches include:
  • Chiral Resolution: Separation of racemates using chiral acids (diastereomeric salt formation) or chromatography (Chiral HPLC or SFC). This method is practical but inherently yields only 50% of the desired enantiomer unless efficient racemization and recycling are implemented.
  • Enzymatic Resolution/Kinetic Resolution: Using lipases or other enzymes to selectively acylate one enantiomer. The lipase from Candida antarctica has been successfully used for resolving precursors to related heterocyclic compounds (e.g., zopiclone intermediates) [6], suggesting potential applicability to pyrazinyl ethylamine derivatives, but reports specific to (R)-1-(Pyrazin-2-yl)ethanamine are limited.
  • Enantioselective Reduction: Synthesis via reduction of prochiral imines (e.g., 1-(pyrazin-2-yl)ethanone imine) using chiral catalysts (e.g., Noyori-type catalysts). Controlling stereoselectivity while maintaining functional group tolerance under the reaction conditions is crucial.
  • Racemization Risks: The chiral center is an α-branched primary amine. Such centers can be susceptible to racemization under basic conditions, elevated temperatures, or via imine/enamine formation. This poses challenges during storage, purification (e.g., column chromatography on silica), and subsequent synthetic steps involving nucleophiles or bases. Developing conditions that minimize racemization throughout the synthetic sequence and during storage of the final compound is critical.
  • Purification and Characterization: Obtaining high chemical and enantiomeric purity often requires multiple purification steps. The compound's polarity can complicate isolation. Robust analytical methods (e.g., Chiral HPLC with suitable stationary phases) are essential for accurately determining enantiomeric purity. The predicted pKa (~8.19) [4] indicates the free base can be volatile or challenging to crystallize, often necessitating salt formation (e.g., hydrochloride, dihydrochloride) for isolation and stability. The dark brown appearance of salts like 2-Pyrazin-2-yl-ethylamine hydrochloride hydrate [5] also suggests potential stability/formulation issues needing investigation.
  • Scalability and Cost: Many enantioselective routes or resolution procedures are not readily scalable or are cost-prohibitive. The commercial scarcity and high cost of (R)-1-(Pyrazin-2-yl)ethanamine compared to its racemic counterpart underscore this gap. For instance, suppliers list small quantities (5g-25g) at prices ranging from $464 to over $2400 [4], posing a barrier for large-scale medicinal chemistry programs.
  • Mechanistic Understanding Gaps: While the pharmacological potential of pyrazine derivatives is widely explored, the specific biological targets and detailed mechanisms of action for many compounds incorporating the (R)-1-(Pyrazin-2-yl)ethanamine moiety remain inadequately characterized. Techniques like chemical proteomics, photoaffinity labeling, or drug affinity responsive target stability (DARTS) are underutilized for this specific scaffold . Furthermore, rigorous comparative studies evaluating the in vitro and in vivo performance of the (R)-enantiomer versus the (S)-enantiomer across different biological endpoints are often lacking.
  • Exploration of Underexplored Activities: Research heavily emphasizes anticancer applications. Significant potential exists for exploring this chiral scaffold in other therapeutic areas like antivirals (beyond HCV, e.g., Dengue, Zika as suggested for related pyrazines ), antiparasitics, and neuroinflammation. The scaffold's role in modulating newer target classes (e.g., PROTACs, epigenetic targets beyond HDACs) is largely unexplored.

Table 3: Synthetic and Research Challenges for (R)-1-(Pyrazin-2-yl)ethanamine

Challenge CategorySpecific IssuesCurrent Status/Research GapPotential Solutions/Research Needs
Enantioselective SynthesisAchieving high yield and ee simultaneously; scalability; cost of chiral catalysts/auxiliariesLimited reports on efficient catalytic asymmetric routes specific to this molecule; reliance on resolutionDevelopment of robust catalytic asymmetric hydrogenation or reductive amination methods
Racemization StabilitySusceptibility under basic conditions, heat, or during storage; impact of subsequent derivatization reactionsInsufficient systematic studies on racemization kinetics under various conditionsDesign of stable protecting groups; identification of storage conditions; development of racem-free rxs
Purification & AnalysisDifficulty in obtaining high chemical/enantiopure material; characterization of enantiopurityRequires specialized chiral methods (HPLC/SFC); free base may be volatile/oily; salts sometimes colored or hygroscopic [5]Discovery of stable, crystalline salt forms; improved chiral stationary phases
Scalability & CostHigh cost of enantiopure material; limited commercial suppliers and scaleSignificant barrier for extensive SAR studies and preclinical development (e.g., $1470/10g for racemic [4])Development of cost-effective catalytic processes; efficient recycling in resolution processes
Target IdentificationLimited understanding of specific molecular targets for derivatives incorporating the (R)-scaffoldFocus often on phenotypic screening without target deconvolutionApplication of chemical proteomics, CETSA, CRISPR screening to identify mechanisms
Stereospecific SAR DataLack of comprehensive comparative biological data for (R)- vs (S)-enantiomers across diverse targets and disease modelsMost studies report data for racemates or single enantiomers without direct comparison to the mirror imageSystematic synthesis and evaluation of both enantiomers in parallel assays
Therapeutic ScopeDominant focus on oncology; under-explored potential in infectious diseases, CNS, immunologyMissed opportunities for leveraging the scaffold's properties in other high-need areasTargeted screening of enantiopure compound libraries in underrepresented disease models

Compounds Mentioned

  • (R)-1-(Pyrazin-2-yl)ethanamine (CID 1084918) [1]
  • 1-(Pyrazin-2-yl)ethanamine (racemic, CID 18519006) [2]
  • 2-Pyrazin-2-yl-ethylamine hydrochloride hydrate (CAS 159630-86-1) [5]
  • (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride (CAS 1955473-78-5) [6]

Properties

CAS Number

1270209-27-2

Product Name

(R)-1-(Pyrazin-2-yl)ethanamine

IUPAC Name

(1R)-1-pyrazin-2-ylethanamine

Molecular Formula

C6H9N3

Molecular Weight

123.16

InChI

InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3/t5-/m1/s1

InChI Key

IIGXIHLJMZQHJY-RXMQYKEDSA-N

SMILES

CC(C1=NC=CN=C1)N

Canonical SMILES

CC(C1=NC=CN=C1)N

Isomeric SMILES

C[C@H](C1=NC=CN=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.